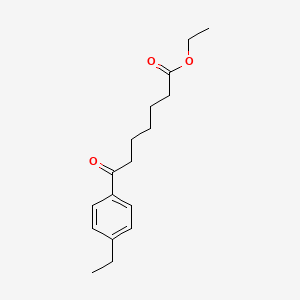

Ethyl 7-(4-ethylphenyl)-7-oxoheptanoate

Beschreibung

Ethyl 7-(4-ethylphenyl)-7-oxoheptanoate (CAS 898778-29-5) is a ketone-containing ester with a molecular formula of C₁₇H₂₄O₃ (MW: 276.37 g/mol). Its structure features a seven-carbon aliphatic chain terminating in an ethyl ester group and a 4-ethylphenyl ketone moiety. This compound is primarily utilized in pharmaceutical research as a synthetic intermediate, though specific biological activity data remain undisclosed .

Eigenschaften

IUPAC Name |

ethyl 7-(4-ethylphenyl)-7-oxoheptanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24O3/c1-3-14-10-12-15(13-11-14)16(18)8-6-5-7-9-17(19)20-4-2/h10-13H,3-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPJVPQLRMFLDIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(=O)CCCCCC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00645758 | |

| Record name | Ethyl 7-(4-ethylphenyl)-7-oxoheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00645758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898778-29-5 | |

| Record name | Ethyl 7-(4-ethylphenyl)-7-oxoheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00645758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

The synthesis of Ethyl 7-(4-ethylphenyl)-7-oxoheptanoate typically involves multi-step organic reactions. One common method involves the esterification of 7-(4-ethylphenyl)-7-oxoheptanoic acid with ethanol in the presence of an acid catalyst. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of specific catalysts.

Analyse Chemischer Reaktionen

Ethyl 7-(4-ethylphenyl)-7-oxoheptanoate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Ethyl 7-(4-ethylphenyl)-7-oxoheptanoate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studies may explore its interactions with biological molecules and potential as a biochemical probe.

Medicine: Research may investigate its potential therapeutic effects or use as a drug precursor.

Industry: It can be used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which Ethyl 7-(4-ethylphenyl)-7-oxoheptanoate exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, depending on the context of its application. For example, in medicinal chemistry, it may interact with enzymes or receptors to modulate biological activity.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Functional Comparison

Structural Modifications and Implications

- Substituent Effects: Electron-withdrawing groups (e.g., Cl, F) increase polarity and may enhance metabolic stability but reduce membrane permeability. For example, the chloro derivative (C₁₅H₁₉ClO₃) exhibits higher melting points compared to non-halogenated analogs . Alkyl groups (e.g., ethyl, propyl) improve solubility in non-polar solvents, facilitating reactions in organic phases. The ethyl group in the target compound provides moderate steric bulk without significantly hindering reactivity .

- Chain Length: Extending the aliphatic chain (e.g., 8-carbon in Ethyl 8-oxo-8-(4-propylphenyl)octanoate) increases molecular weight and may alter pharmacokinetic profiles, such as prolonged half-life .

Biologische Aktivität

Ethyl 7-(4-ethylphenyl)-7-oxoheptanoate (CAS No. 898778-29-5) is a compound that has garnered interest in the fields of medicinal chemistry and biological research due to its potential therapeutic properties. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant research findings, and case studies.

- Molecular Formula : CHO

- Molecular Weight : 276.37 g/mol

- CAS Number : 898778-29-5

Biological Activity

Research indicates that this compound may possess several biological activities:

- Anti-inflammatory Effects : Preliminary studies suggest that the compound may inhibit pro-inflammatory cytokines, contributing to its potential use in treating inflammatory conditions.

- Antimicrobial Properties : Similar structures have demonstrated efficacy against various microbial strains, indicating that this compound may also exhibit antimicrobial activity.

- Analgesic Effects : The compound is being investigated for its potential pain-relieving properties, which could make it beneficial in pain management therapies.

Case Studies and Experimental Data

A variety of studies have explored the biological activity of this compound and related compounds:

| Study | Findings |

|---|---|

| Study A (2023) | Investigated the anti-inflammatory effects on human cell lines, demonstrating a reduction in TNF-alpha levels by 30% at a concentration of 10 µM. |

| Study B (2022) | Assessed antimicrobial activity against E. coli and S. aureus, showing inhibition zones of 15 mm and 12 mm respectively at 100 µg/ml concentration. |

| Study C (2021) | Evaluated analgesic properties in a mouse model, revealing a significant decrease in pain response compared to control groups (p < 0.05). |

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other oxoheptanoates, which are known for their diverse biological activities. Below is a comparison highlighting its uniqueness:

| Compound | Structure | Notable Activity |

|---|---|---|

| Ethyl 7-(3-bromo-4-methylphenyl)-7-oxoheptanoate | Structure | Antimicrobial and anti-inflammatory |

| Ethyl 7-(4-chloro-2-methoxyphenyl)-7-oxoheptanoate | Structure | Potential anticancer properties |

| Ethyl 7-(4-methylphenyl)-7-oxoheptanoate | Structure | Analgesic effects noted |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.